3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a cyclobutanamine derivative, where the amine group is attached to a cyclobutane ring, and a methoxyphenyl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the cyclobutanamine ring. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclobutanamine derivatives on biological systems.
Medicine: Investigating potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)cyclobutan-1-amine hydrochloride
- 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
- 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Biological Activity
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound serves as a building block in organic synthesis and has been studied for its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action involves binding to specific molecular targets, thereby modulating their activity. This can lead to various biological effects depending on the target involved.
Biological Activity
Several studies have investigated the biological activity of this compound, revealing promising results across different biological systems.
Antimicrobial Activity
Research into the antimicrobial properties of this compound indicates that it may exhibit significant antibacterial activity. For instance, a study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) suggesting potent activity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have also been evaluated. A recent study reported IC50 values indicating that at certain concentrations, the compound can inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells . The selectivity index (SI), which compares cytotoxicity against normal cells versus cancer cells, is crucial for assessing the therapeutic potential of this compound.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values (µM) | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | < 20 | |
Cytotoxicity | HepG2 | 7.8 | |
Selectivity Index | HepG2 vs Normal Cells | SI > 10 |
Case Studies
- Antimicrobial Efficacy : In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate with significant activity against Mtb. The study confirmed that the compound inhibited growth effectively at low concentrations, highlighting its potential as an anti-tuberculosis agent .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on HepG2 cells. The results indicated that while the compound exhibited substantial cytotoxicity, it also demonstrated selectivity, suggesting that it could be developed further for cancer therapeutics .
Properties
IUPAC Name |
3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKHMBVJXLNPNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305151-95-3 |
Source
|
Record name | (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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